Laniquidar
Overview
Description
Laniquidar is a third-generation P-glycoprotein inhibitor that has been studied for its potential in treating various cancers, including acute myeloid leukemia and myelodysplastic syndrome . It is a benzazepine derivative with the chemical name methyl 11-(1-{2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl}piperidin-4-ylidene)-6,11-dihydro-5H-imidazo2,1-bbenzazepine-3-carboxylate . Despite its promising properties, this compound was discontinued due to its low bioavailability and high variability in patient responses .
Preparation Methods
The synthesis of laniquidar involves multiple steps, starting with the preparation of the benzazepine core. The synthetic route typically includes the following steps:
Formation of the benzazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine moiety: The piperidine ring is introduced through a series of substitution reactions.
Attachment of the quinoline group: The quinoline moiety is attached via an ether linkage to the phenyl ring.
Final modifications:
Industrial production methods for this compound are not well-documented due to its discontinuation in clinical development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Laniquidar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and quinoline moieties.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Laniquidar serves as a model compound for studying the synthesis and reactivity of benzazepine derivatives.
Biology: It is used to investigate the role of P-glycoprotein in drug resistance and cellular efflux mechanisms.
Mechanism of Action
Laniquidar exerts its effects by inhibiting P-glycoprotein, a multidrug resistance protein that actively transports various substrates, including chemotherapeutic drugs, out of cells . By binding to P-glycoprotein, this compound induces a conformational change that hinders ATP hydrolysis, thereby preventing the efflux of substrates and increasing their intracellular concentration . This mechanism enhances the efficacy of chemotherapeutic agents and helps overcome drug resistance in cancer cells .
Comparison with Similar Compounds
Laniquidar is similar to other P-glycoprotein inhibitors, such as tariquidar and zosuquidar . it is unique in its high selectivity and lipophilicity, which contribute to its potent inhibitory effects . Compared to tariquidar and zosuquidar, this compound has a distinct chemical structure that includes a benzazepine core and a quinoline moiety . Despite its promising properties, this compound’s clinical development was hindered by its low bioavailability and high variability in patient responses .
Similar Compounds
- Tariquidar
- Zosuquidar
- Elacridar
- Valspodar
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties .
Properties
CAS No. |
197509-46-9 |
---|---|
Molecular Formula |
C37H36N4O3 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
methyl 11-[1-[2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl]piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylate |
InChI |
InChI=1S/C37H36N4O3/c1-43-37(42)34-24-38-36-35(32-8-4-2-6-27(32)19-23-41(34)36)29-17-21-40(22-18-29)20-16-26-10-14-31(15-11-26)44-25-30-13-12-28-7-3-5-9-33(28)39-30/h2-15,24H,16-23,25H2,1H3 |
InChI Key |
TULGGJGJQXESOO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |
Canonical SMILES |
COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |
Appearance |
yellow solid powder |
197509-46-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11C-laniquidar laniquidar R 101933 R-101933 R101933 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.